Pemigatinib-D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pemigatinib-D6 is a deuterated form of Pemigatinib, a small molecule kinase inhibitor. Pemigatinib is primarily used for the treatment of cholangiocarcinoma, a type of bile duct cancer. It functions by inhibiting fibroblast growth factor receptors (FGFR) 1, 2, and 3, which play a crucial role in tumor cell proliferation and survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pemigatinib-D6 involves the incorporation of deuterium atoms into the Pemigatinib molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogen-deuterium exchange or the use of deuterated reagents. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration processes, ensuring the consistent incorporation of deuterium atoms. This process would require specialized equipment and conditions to maintain the integrity and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Pemigatinib-D6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Pemigatinib-D6 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules.
Biology: Investigated for its effects on cellular pathways and mechanisms involving FGFRs.
Medicine: Explored for its potential therapeutic benefits in treating various cancers, particularly those involving FGFR gene fusions or rearrangements.
Industry: Utilized in the development of novel drug formulations and delivery systems .
Mécanisme D'action
Pemigatinib-D6 exerts its effects by inhibiting the activity of FGFR1, FGFR2, and FGFR3. These receptors are involved in signaling pathways that regulate cell proliferation, survival, and differentiation. By blocking these receptors, this compound disrupts these pathways, leading to reduced tumor growth and increased cancer cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erdafitinib: Another FGFR inhibitor used for treating bladder cancer.
Infigratinib: An FGFR inhibitor used for treating cholangiocarcinoma.
Futibatinib: A selective FGFR inhibitor under investigation for various cancers
Uniqueness
Pemigatinib-D6 is unique due to its deuterated nature, which can enhance its metabolic stability and reduce the rate of metabolic degradation. This can potentially lead to improved pharmacokinetic properties and therapeutic efficacy compared to non-deuterated compounds .
Propriétés
Formule moléculaire |
C24H27F2N5O4 |
---|---|
Poids moléculaire |
493.5 g/mol |
Nom IUPAC |
11-[2,6-difluoro-3,5-bis(trideuteriomethoxy)phenyl]-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one |
InChI |
InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28)/i2D3,3D3 |
Clé InChI |
HCDMJFOHIXMBOV-XERRXZQWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC(=C(C(=C1F)N2CC3=CN=C4C(=C3N(C2=O)CC)C=C(N4)CN5CCOCC5)F)OC([2H])([2H])[2H] |
SMILES canonique |
CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.